molecular formula C14H8N2Na2O4 B216691 beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine CAS No. 103711-74-6

beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine

Cat. No. B216691
CAS RN: 103711-74-6
M. Wt: 334.6 g/mol
InChI Key: OCPJWTOBPNWJLW-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine, also known as CB-30865, is a compound that has garnered attention in the scientific community due to its potential use in various applications. This molecule is a tripeptide that has been found to have interesting biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

Beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine works by inhibiting the activity of enzymes that are involved in cell growth and division. Specifically, this compound targets enzymes known as proteasomes, which are responsible for breaking down proteins in cells. By inhibiting proteasome activity, this compound can induce apoptosis in cancer cells and prevent the growth of bacterial cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have antimicrobial properties, which could be useful in the development of new antibiotics. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine in lab experiments is its high purity and yield, which is achieved through solid-phase peptide synthesis. Additionally, this compound has been extensively studied for its potential use in cancer treatment and has shown promising results. However, one limitation of using this compound in lab experiments is its high cost, which may limit its accessibility for some researchers.

Future Directions

There are several potential future directions for research on beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine. One area of interest is the development of new cancer treatments that utilize this compound. Additionally, further research could be done to explore the antimicrobial properties of this compound and its potential use in the development of new antibiotics. Finally, research could be done to explore the anti-inflammatory effects of this compound and its potential use in the treatment of various inflammatory diseases.

Synthesis Methods

The synthesis of beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine can be achieved using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a solid support, which allows for the creation of peptides with high purity and yield. The process of synthesizing this compound involves the addition of beta-chloroalanine and beta-chloroalanyl-beta-chloroalanine to alanine, resulting in the final product.

Scientific Research Applications

Beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine has been studied for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

103711-74-6

Molecular Formula

C14H8N2Na2O4

Molecular Weight

334.6 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-amino-3-chloropropanoyl]amino]-3-chloropropanoyl]amino]-3-chloropropanoic acid

InChI

InChI=1S/C9H14Cl3N3O4/c10-1-4(13)7(16)14-5(2-11)8(17)15-6(3-12)9(18)19/h4-6H,1-3,13H2,(H,14,16)(H,15,17)(H,18,19)/t4-,5+,6+/m1/s1

InChI Key

OCPJWTOBPNWJLW-SRQIZXRXSA-N

Isomeric SMILES

C([C@H](C(=O)N[C@@H](CCl)C(=O)N[C@@H](CCl)C(=O)O)N)Cl

SMILES

C(C(C(=O)NC(CCl)C(=O)NC(CCl)C(=O)O)N)Cl

Canonical SMILES

C(C(C(=O)NC(CCl)C(=O)NC(CCl)C(=O)O)N)Cl

sequence

XXX

synonyms

3-Cl-Ala-3-Cl-Ala-3-Cl-Ala
beta-chloroalanyl-beta-chloroalanyl-beta-chloroalanine

Origin of Product

United States

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